ゴルバチニブ

概要

説明

Golvatinib, also known as E7050, is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity . It has been investigated for the treatment of Platinum-Resistant Squamous Cell Carcinoma of the Head and Neck .

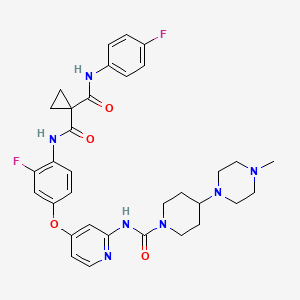

Molecular Structure Analysis

Golvatinib has a molecular formula of C33H37F2N7O4 and a molecular weight of 633.7 g/mol . Its IUPAC name is 1-N’-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide .Chemical Reactions Analysis

Golvatinib is a highly potent, small-molecule ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and multiple members of the Eph receptor family as well as c-Kit and Ron, based on isolated kinase assays .Physical and Chemical Properties Analysis

Golvatinib is an aromatic ether . Its physical and chemical properties include a molecular weight of 633.7 g/mol and a molecular formula of C33H37F2N7O4 .科学的研究の応用

薬物動態: 吸収と分布

ゴルバチニブの薬物動態は、高い変動性を示しますが、最大血漿濃度と血漿濃度時間曲線下面積は用量に比例して増加しました . これは、ゴルバチニブが異なる用量で予測可能な吸収と分布パターンを持つことを示しており、臨床設定での適切な用量レジメンを決定するために不可欠です。

薬力学: 分子への影響

ゴルバチニブの分子標的への影響は、投与後の可溶性ウロキナーゼ型プラスミノーゲンアクチベーターレセプター、VEGFR2、c-Met、およびアンジオポイエチン-2 レベルの増加によって観察されました . さらに、MTDでの一部のペアバイオプシーで、リン酸化c-Metまたはリン酸化ERKのいずれかの減少が認められ、有効な標的モジュレーションを示しています .

副作用: 安全性プロファイル

ゴルバチニブの安全性プロファイルは、下痢、悪心、嘔吐、疲労、食欲不振、肝酵素の上昇などの治療関連の副作用を特徴としています . これらの副作用を理解することは、治療中の患者のケアを管理し、患者に潜在的な副作用について知らせるために不可欠です。

抗腫瘍活性: 固形腫瘍における有効性

ゴルバチニブは、MET遺伝子増幅を伴う癌細胞株のマウス異種移植片モデルで有意な抗腫瘍効果を示しました . これは、同様の遺伝子プロファイルを有する固形腫瘍の治療における潜在的な有効性を示しており、標的癌治療におけるさらなる研究の候補となっています。

バイオマーカー開発: 予測的指標

ゴルバチニブ投与後のVEGFR2やアンジオポイエチン-2などのバイオマーカーの変化は、治療反応の予測的指標として役立つ可能性があります . これらのバイオマーカーに関する研究は、個人のバイオマーカープロファイルに基づいて治療法が調整される個別化医療へのアプローチにつながる可能性があります。

作用機序

Target of Action

Golvatinib is a highly potent, small-molecule, ATP-competitive inhibitor that primarily targets the c-Met receptor tyrosine kinase and multiple members of the Eph receptor family, as well as c-Kit and Ron . These targets play crucial roles in cell migration, matrix invasion, and signal transduction .

Mode of Action

Golvatinib interacts with its targets by competitively inhibiting ATP, thereby preventing the phosphorylation and activation of these kinases . This inhibition disrupts the downstream signaling pathways, leading to changes in cellular functions such as cell migration and matrix invasion .

Biochemical Pathways

It is known that the drug impacts the signaling pathways of its targets, including c-met and eph receptors . These pathways regulate various cellular processes, including cell migration, matrix invasion, and signal transduction .

Pharmacokinetics

The pharmacokinetics of Golvatinib demonstrate high variability, although the maximum plasma concentration and area under the plasma concentration–time curve increase with dose . The maximum tolerated dose (MTD) of Golvatinib was determined to be 400 mg once daily .

Result of Action

Golvatinib’s action results in significant antitumor effects, as demonstrated in mouse xenograft models of cancer cell lines with MET gene amplification . It also leads to an increase in the levels of soluble urokinase-type plasminogen activator receptor, VEGFR2, c-Met, and angiopoietin-2 after dose .

Action Environment

It is known that the drug’s efficacy can be affected by factors such as the tumor microenvironment

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Golvatinib interacts with several enzymes and proteins, including the c-Met receptor tyrosine kinase, multiple members of the Eph receptor family, c-Kit, and Ron . These interactions are primarily inhibitory, as Golvatinib is an ATP-competitive inhibitor .

Cellular Effects

Golvatinib has been observed to have various effects on cells and cellular processes. It influences cell function by inhibiting the signaling pathways of c-Met and Eph receptors, which regulate cell migration and matrix invasion . This inhibition can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

Golvatinib exerts its effects at the molecular level through binding interactions with biomolecules such as c-Met and Eph receptors . It acts as an ATP-competitive inhibitor, preventing these receptors from activating their respective signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Golvatinib have been observed to change over time. The compound exhibits high stability, with no notable degradation observed at concentrations ranging from 0.0005 to 8 μM .

Dosage Effects in Animal Models

In animal models, the effects of Golvatinib vary with different dosages. At a dosage of 400 mg once daily, Golvatinib has shown manageable toxicity and evidence of c-Met target modulation .

Metabolic Pathways

Golvatinib is involved in the metabolic pathways of c-Met and Eph receptors. It interacts with these receptors and inhibits their signaling pathways, which can affect metabolic flux and metabolite levels .

Transport and Distribution

Given its molecular targets, it is likely that it interacts with transporters or binding proteins associated with c-Met and Eph receptors .

Subcellular Localization

Given its inhibitory effects on c-Met and Eph receptors, it is likely that it is localized to the areas of the cell where these receptors are found .

特性

IUPAC Name |

1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRCJCNVNUFYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37F2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239155 | |

| Record name | Golvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928037-13-2 | |

| Record name | Golvatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928037132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Golvatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Golvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOLVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516Z3YP58E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)

![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)

![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1684414.png)

![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)